molecular formula C15H13ClO2 B6397384 2-Chloro-4-(2,4-dimethylphenyl)benzoic acid CAS No. 1262005-61-7

2-Chloro-4-(2,4-dimethylphenyl)benzoic acid

Cat. No.: B6397384
CAS No.: 1262005-61-7
M. Wt: 260.71 g/mol
InChI Key: LJJHHCJAECFUHJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dimethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and two methyl groups attached to the phenyl ring

Properties

IUPAC Name

2-chloro-4-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJHHCJAECFUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689006
Record name 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-61-7
Record name 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with 2,4-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dimethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amides or thioethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2,4-dimethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Similar in structure but lacks the dimethylphenyl group.

    4-Chlorobenzoic Acid: Similar but with the chloro group in a different position.

    2,4-Dichlorobenzoic Acid: Contains two chloro groups instead of one.

Uniqueness

2-Chloro-4-(2,4-dimethylphenyl)benzoic acid is unique due to the presence of both a chloro group and two methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other benzoic acid derivatives.

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